Fmoc-beta-N,N-Dimethylamino-DL-Ala hydrochloride

Peptide Therapeutics Protease Resistance Peptidomimetics

Sourcing racemic Fmoc-protected beta-amino acids with tertiary amine functionality often requires custom synthesis with long lead times. Fmoc-beta-N,N-Dimethylamino-DL-Ala hydrochloride addresses this bottleneck. • Beta-backbone imparts >10-fold proteolytic stability vs. alpha-amino acid analogs. • Dimethylamino side chain introduces a permanent cationic charge at physiological pH for enhanced membrane permeability. • Racemic mixture enables enantioselective in-situ coupling, reducing the need for expensive enantiopure building blocks. • Supplied as hydrochloride salt for improved handling and solubility in SPPS workflows.

Molecular Formula C20H23ClN2O4
Molecular Weight 390.9 g/mol
Cat. No. B13139025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-beta-N,N-Dimethylamino-DL-Ala hydrochloride
Molecular FormulaC20H23ClN2O4
Molecular Weight390.9 g/mol
Structural Identifiers
SMILESCN(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl
InChIInChI=1S/C20H22N2O4.ClH/c1-22(2)11-18(19(23)24)21-20(25)26-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17;/h3-10,17-18H,11-12H2,1-2H3,(H,21,25)(H,23,24);1H
InChIKeyIHGYNLRBNKUQKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-beta-N,N-Dimethylamino-DL-Ala HCl Overview


Fmoc-beta-N,N-Dimethylamino-DL-Ala hydrochloride is an Fmoc-protected, beta-amino acid derivative that incorporates a tertiary amine (dimethylamino) moiety and is supplied as a racemic hydrochloride salt. The compound, with molecular formula C20H22N2O4 and a molecular weight of 354.4 g/mol, is primarily utilized in solid-phase peptide synthesis (SPPS) . Its beta-amino acid backbone confers resistance to proteolytic degradation, while the dimethylamino side chain introduces a cationic center that can modulate peptide solubility, membrane permeability, and conformational properties [1]. The Fmoc (9-fluorenylmethyloxycarbonyl) group enables selective protection and mild deprotection under basic conditions, facilitating the assembly of complex peptide sequences [2].

SPPS Workflow

Fmoc chemistry compatible; direct coupling without side-chain protection

Backbone Feature

Beta-amino acid scaffold supports proteolytic stability research

Charge & Solubility

Permanent cationic dimethylamino group; HCl salt enhances DMF/NMP solubility

Stereochemical Strategy

Racemic mixture enables enantioselective coupling for chiral peptide synthesis

Uniqueness of Fmoc-beta-N,N-Dimethylamino-DL-Ala HCl


Standard Fmoc-protected amino acids such as Fmoc-Ala-OH, Fmoc-beta-Ala-OH, or even monomethylated derivatives lack the unique combination of a beta-amino acid backbone and a dimethylamino side chain present in Fmoc-beta-N,N-Dimethylamino-DL-Ala hydrochloride. The beta-backbone imparts significantly enhanced proteolytic stability compared to alpha-amino acids [1], while the tertiary amine side chain provides a permanent positive charge at physiological pH that cannot be achieved with primary or secondary amines . Furthermore, the racemic nature of this compound offers distinct advantages in certain synthetic applications where stereochemical mixtures are required, whereas chiral L- or D- forms yield products with different properties. Generic substitution with simpler analogs will fundamentally alter the physicochemical and biological properties of the final peptide or peptidomimetic, compromising the intended research or industrial outcome.

Target Compound
  • Beta-amino acid backbone
  • Dimethylamino cationic side chain
  • Racemic (DL) hydrochloride salt
Common Substitutes
  • Fmoc-beta-Ala-OH: lacks cationic charge
  • Fmoc-Ala-OH: alpha-backbone, no protease resistance
  • Monomethylated analogs: weaker charge profile
  • Enantiopure L- or D- forms: different chiral outcome

Evidence: Fmoc-beta-N,N-Dimethylamino-DL-Ala HCl vs. Analogs


Proteolytic Stability of Beta-Amino Acid Backbone

Peptides incorporating beta-amino acids exhibit markedly enhanced stability against enzymatic degradation compared to their alpha-amino acid counterparts. In a study of DPP-4 substrate inhibitors, beta-amino acid homologation at the scissile bond resulted in significantly improved half-lives, with beta(3)Ile-containing peptides showing >10-fold longer stability relative to alpha-peptide controls [1]. Mixed alpha/beta-peptides combine receptor recognition with high proteolytic resistance, as demonstrated by complete resilience of beta-peptides to proteolysis by pronase, trypsin, and elastase [2].

Proteolytic stability
Class-level
>10-fold
Reported protease resistance context
DPP-4 / pronase panel; class-level observation
Peptide Therapeutics Protease Resistance Peptidomimetics

Dimethylamino-Mediated Membrane Translocation

The dimethylamino group in Fmoc-beta-N,N-Dimethylamino-DL-Ala hydrochloride provides a tertiary amine that is protonated at physiological pH, imparting a permanent positive charge. This contrasts sharply with Fmoc-beta-Ala-OH, which lacks any basic side chain and contributes no cationic character. In cell-penetrating peptide (CPP) design, incorporation of dimethylamino-containing residues enhances membrane translocation efficiency; studies demonstrate that peptides containing dimethylamino alanine exhibit improved cellular uptake compared to neutral analogs .

Membrane translocation
Class-level
Qualitative improvement
Cell-penetrating peptide research context
Class-level SAR; primary data to verify
Cell-Penetrating Peptides Membrane Translocation Cationic Peptides

Solubility Advantage of Hydrochloride Salt Form

Fmoc-beta-N,N-Dimethylamino-DL-Ala hydrochloride is supplied as a hydrochloride salt, which enhances solubility in polar organic solvents commonly used in SPPS, such as DMF and NMP. The free base form (non-salt) exhibits limited solubility in these solvents, often requiring sonication or heating for complete dissolution. Vendor datasheets indicate that the hydrochloride salt achieves solubility of up to 15 mg/mL in DMF , whereas the free base solubility is typically <5 mg/mL under identical conditions .

DMF solubility
Head-to-head
15 mg/mL
≥3-fold vs free base
DMF, room temperature; vendor data
Peptide Synthesis Solid-Phase Chemistry Reagent Handling

Enantioselective Peptide Synthesis from Racemic Mixture

Unlike the chiral L- or D- forms (e.g., Fmoc-beta-N,N-Dimethylamino-L-Ala), the DL racemic mixture offers unique opportunities in enantioselective solid-phase peptide synthesis. Studies using racemic Fmoc-Ala have demonstrated that enantioselective coupling reagents can achieve L/D ratios of 0:100 for peptide bond formation, effectively enabling the selective incorporation of one enantiomer from a racemic starting material [1]. This approach can streamline synthesis workflows by eliminating the need for pre-resolution of enantiomers.

Enantioselective coupling
Context-dependent
L/D 0:100
In situ stereoselection from racemate
Traceless chiral reagents; cross-study model
Stereoselective Synthesis Chiral Peptides Racemic Resolution

High Purity and Batch-to-Batch Consistency

Commercially available Fmoc-beta-N,N-Dimethylamino-DL-Ala hydrochloride is supplied with a minimum purity of 95% as determined by HPLC, and includes supporting analytical documentation such as NMR, LC-MS, and HPLC chromatograms . This level of characterization ensures batch-to-batch consistency, which is critical for reproducible peptide synthesis outcomes. In contrast, lower-purity analogs or in-house synthesized material may contain impurities that interfere with coupling reactions or lead to truncated/incorrect sequences.

Purity
Specification review
≥95%
HPLC-characterized batch consistency
NMR, LC-MS, HPLC documentation
Quality Control Peptide Synthesis Reproducibility Analytical Standards

Direct Coupling in Fmoc-SPPS Without Protection

Fmoc-beta-N,N-Dimethylamino-DL-Ala hydrochloride can be directly coupled using standard Fmoc-SPPS protocols with common coupling reagents such as HBTU/HOBt or HATU. The dimethylamino side chain does not require additional protection, simplifying the synthesis workflow compared to analogs that necessitate orthogonal protecting groups (e.g., Boc for lysine analogs). This reduces the number of synthetic steps and associated deprotection cycles, lowering the risk of side reactions and improving overall yield.

Coupling workflow
Method context
No side-chain protection
Standard HBTU/HATU Fmoc-SPPS
Reduces synthetic steps; patent method
Solid-Phase Peptide Synthesis Fmoc Chemistry Automated Peptide Synthesis

Applications for Fmoc-beta-N,N-Dimethylamino-DL-Ala HCl


Design of Stable Peptide Therapeutics

Leveraging the beta-amino acid backbone of Fmoc-beta-N,N-Dimethylamino-DL-Ala hydrochloride, researchers can synthesize peptide analogs with significantly prolonged in vivo half-lives [1]. This is particularly valuable for developing enzyme inhibitors, receptor ligands, and antimicrobial peptides that require extended duration of action. The >10-fold improvement in proteolytic stability observed for beta-amino acid-containing peptides [2] directly translates to reduced dosing frequency and enhanced therapeutic efficacy.

CPP Synthesis for Intracellular Delivery

The dimethylamino side chain of this compound introduces a permanent cationic charge at physiological pH, which is a key determinant of cellular uptake efficiency . Incorporating Fmoc-beta-N,N-Dimethylamino-DL-Ala hydrochloride into CPP sequences can enhance membrane translocation, enabling the delivery of nucleic acids, proteins, or small-molecule cargoes into cells. This application is supported by class-level evidence demonstrating that dimethylamino-containing amino acids improve membrane penetration .

Cost-Effective Chiral Peptide Synthesis

The racemic nature of Fmoc-beta-N,N-Dimethylamino-DL-Ala hydrochloride allows researchers to employ enantioselective coupling reagents to selectively incorporate the desired stereoisomer in situ [3]. This approach eliminates the need for expensive, enantiopure building blocks and simplifies the synthetic workflow. The demonstrated ability to achieve L/D ratios of 0:100 in peptide bond formation from racemic starting materials [3] validates this strategy.

pH-Responsive Conformational Switches

The dimethylamino group undergoes protonation/deprotonation at near-neutral pH, making it a useful trigger for pH-dependent conformational changes. Peptides incorporating this residue have been employed in studies of pH-responsive folding and structural switching, as reported in the Journal of the American Chemical Society . This property is exploited in the design of stimuli-responsive biomaterials and drug delivery systems.

Application
Selection Property
Validation Focus
Peptide stability research
Beta-amino acid backbone
Proteolytic stability assay
Cell-penetrating peptide research
Dimethylamino cationic charge
Cellular uptake / translocation assay
Chiral peptide synthesis research
Racemic DL mixture
Enantioselective coupling efficiency
pH-responsive peptide research
Tertiary amine protonation state
Conformational switching assay

Technical Documentation Hub

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24 linked technical documents
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